![molecular formula C17H18N2O2 B5854891 3-(acetylamino)-N-(2-ethylphenyl)benzamide](/img/structure/B5854891.png)
3-(acetylamino)-N-(2-ethylphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each with its own reactants, conditions, and mechanisms. Common methods for synthesizing amides include the reaction of an acid chloride with an amine or the reaction of an ester with an amine .Chemical Reactions Analysis
Amides, like the one in the given compound, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic compounds .Scientific Research Applications
Bioconjugation in Antibody Development
Research indicates that benzamide derivatives can be used for bioconjugation in antibody development . This application is crucial for creating targeted therapies in cancer treatment, where the compound could be used to attach drugs or radioactive substances to antibodies that specifically target cancer cells.
Molecular Imaging
The compound’s ability to be modified could make it suitable for creating contrast agents used in molecular imaging . This would be particularly useful in fluorescence imaging, where the compound could be attached to fluorescent dyes to help visualize biological processes in real-time.
Analytical Chemistry: Sensor Development
In analytical chemistry, the compound could be used to develop sensors for detecting specific biomolecules . The benzamide group can interact with various substrates, which could be exploited in the creation of biosensors with high specificity and sensitivity.
Safety and Hazards
properties
IUPAC Name |
3-acetamido-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-7-4-5-10-16(13)19-17(21)14-8-6-9-15(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJCYNUUJXIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-(2-ethylphenyl)benzamide |
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